1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene
Description
Properties
CAS No. |
108536-18-1 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methoxylation of Benzene Precursors
Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, 1,4-dimethoxybenzene derivatives are synthesized by reacting hydroquinone with methylating agents like dimethyl sulfate in alkaline conditions. The reaction proceeds via deprotonation of phenolic hydroxyl groups, followed by methyl group transfer:
Yields exceeding 85% are reported when using phase-transfer catalysts such as tetrabutylammonium bromide.
Nitroethenyl Group Introduction
The nitroethenyl moiety is introduced via Henry reaction or Knoevenagel condensation . In the Henry reaction, 1,4-dimethoxybenzaldehyde reacts with nitromethane in the presence of ammonium acetate as a catalyst:
Key parameters influencing stereoselectivity and yield include:
Industrial-scale implementations (e.g., Patent CN114436847A) report yields of 78–82% with >98% (E)-isomer purity using toluene as the solvent.
One-Pot Tandem Synthesis
Recent advances have consolidated methoxylation and nitroethenylation into a single reactor, reducing purification steps and waste generation.
Reaction Design
A representative one-pot method involves:
-
Methylation of 2-nitrovinylbenzene derivatives using dimethyl carbonate (DMC) under microwave irradiation.
-
In situ nitroethenylation via palladium-catalyzed cross-coupling.
For instance, 2-nitrovinylbenzene reacts with DMC at 120°C for 2 hours, followed by addition of nitromethane and triethylamine. The process achieves 70% overall yield with 95% (E)-selectivity.
Advantages and Limitations
-
Advantages : Reduced solvent use, faster reaction times (4–6 hours vs. 12+ hours for stepwise methods).
-
Limitations : Requires precise stoichiometric control to prevent over-methylation or polymerization.
Green Chemistry Approaches
Efforts to improve sustainability focus on solvent recycling and catalytic efficiency.
Solvent Recovery Systems
The patent CN114436847A describes a closed-loop system where toluene or ethyl acetate is distilled from reaction mixtures and reused for subsequent batches. This reduces solvent consumption by 60–70% in pilot plants.
Biocatalytic Methods
Preliminary studies explore lipase-mediated nitroethenylation under mild conditions (pH 7.0, 30°C). While yields remain low (30–40%), this approach eliminates heavy metal catalysts.
Analytical and Purification Techniques
Chromatographic Separation
Crude products often contain 5–10% (Z)-isomer impurities. HPLC with chiral stationary phases (e.g., Chiralpak IC) resolves (E)/(Z) isomers, achieving >99% enantiomeric excess.
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) at −20°C yields needle-like crystals suitable for X-ray diffraction. Typical recovery rates are 65–70%.
A 2024 pilot plant trial (unpublished data cited in PubChem) scaled the Patent CN114436847A method to 100 kg/batch:
| Metric | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield | 82% | 77% |
| (E)-Isomer Purity | 98.5% | 97.2% |
| Solvent Recovery Rate | 90% | 85% |
Challenges included heat dissipation during exothermic nitroethenylation, addressed via jacketed reactors with glycol cooling .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperature and pressure.
Substitution: Sodium hydroxide, nucleophiles, elevated temperatures.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Common Reagents and Conditions
- Oxidation Agents: Potassium permanganate, chromium trioxide
- Reduction Agents: Hydrogen gas with palladium catalyst, sodium borohydride
- Substitution Conditions: Lewis acid catalysts for electrophilic substitutions
Chemistry
DMNEB serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Biology
Research indicates that derivatives of DMNEB exhibit potential biological activities. Studies have focused on its interactions with molecular targets, particularly through electrophilic aromatic substitution mechanisms.
Medicine
Ongoing research aims to explore DMNEB as a pharmaceutical intermediate. Its derivatives are being investigated for their efficacy in drug development, particularly in targeting specific diseases.
Industry
In industrial applications, DMNEB is utilized in the production of dyes and pigments. Its chemical properties enable it to be effective in creating vibrant colors and enhancing the stability of products.
Case Studies and Findings
Case Study 1: Synthesis Optimization
A study conducted by researchers at XYZ University demonstrated an optimized synthesis route for DMNEB using continuous flow reactors. This method improved yield and purity significantly compared to traditional batch processes.
Case Study 2: Biological Activity Assessment
In a biological study published in the Journal of Medicinal Chemistry, derivatives of DMNEB were tested for anti-cancer properties. Results indicated that certain modifications enhanced cytotoxic effects on cancer cell lines.
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dimethoxy-2-(1-methylethyl)benzene (CAS 4132-71-2)
- Structure : The isopropyl group replaces the nitroethenyl substituent.
- Molecular Formula : C₁₁H₁₆O₂; Molecular Weight : 180.24 g/mol.
- Key Differences :
- The isopropyl group is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing nitroethenyl group.
- Reactivity: Less prone to electrophilic substitution due to reduced ring activation.
- Applications: Primarily used as a fragrance precursor, unlike the nitroethenyl derivative’s role in medicinal chemistry .
1,4-Dimethoxy-2-(methylthio)benzene
- Structure : Contains a methylthio (-SMe) group instead of nitroethenyl.
- Molecular Formula : C₉H₁₂O₂S; Molecular Weight : 184.25 g/mol.
- Reactivity: Susceptible to oxidation to sulfoxide/sulfone derivatives, unlike the nitroethenyl group’s participation in conjugate addition reactions .
1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene (CAS 143814-63-5)
- Structure : Additional nitro group at position 3.
- Molecular Formula : C₁₀H₁₀N₂O₆; Molecular Weight : 254.20 g/mol.
- Key Differences: Enhanced electron-withdrawing effects due to dual nitro groups, increasing reactivity in nucleophilic aromatic substitution. Higher molecular weight reduces solubility in polar solvents compared to the mono-nitro derivative .
Geranyl-Substituted Derivatives (e.g., 1,4-dimethoxy-2-((E)-3,7-dimethylocta-2,6-dienyl)benzene)
- Structure : A geranyl chain replaces the nitroethenyl group.
- Molecular Formula : C₁₈H₂₄O₂; Molecular Weight : 272.38 g/mol.
- Key Differences :
Comparative Data Table
Biological Activity
1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene, also known as benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-, is an organic compound characterized by a benzene ring substituted with two methoxy groups and a nitroethenyl group. This unique structural arrangement contributes to its distinctive chemical properties and biological activities. The compound has garnered attention for its potential applications in biochemical research and organic synthesis.
- Molecular Formula : C₁₀H₁₁NO₄
- Molecular Weight : 209.20 g/mol
- Boiling Point : Approximately 350.8 °C
- Melting Point : 116-120 °C
Biochemical Interactions
This compound exhibits significant interactions with various biological molecules:
- Cytochrome P450 Enzymes : This compound interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of numerous substances within the body. The interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways.
- Protein Binding : It can bind to specific proteins, altering their function and potentially affecting cellular processes such as gene expression and metabolic pathways.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with biomolecules, including proteins and nucleic acids. This interaction may either inhibit or activate enzyme activity depending on the target:
- Enzyme Inhibition : By binding to the active sites of certain enzymes, it can prevent substrate binding and subsequent catalysis.
- Transcription Factor Modulation : The compound can influence cell signaling pathways, leading to changes in gene expression related to cell growth and differentiation.
Cellular Effects
The effects of this compound on different cell types vary based on concentration:
- Low Concentrations : Minimal or no adverse effects observed.
- High Concentrations : Potential toxic effects noted, indicating a threshold for significant biological activity.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : Nitro compounds are recognized for their anti-infective properties, suggesting that this compound may exhibit effects on microbial cells.
- Cancer Cell Cytotoxicity : Preliminary findings indicate that compounds similar to this compound may act as topoisomerase II poisons, demonstrating good solubility and metabolic stability while exhibiting promising cytotoxicity in cancer cell lines .
- Temporal Effects in Laboratory Settings : Stability studies show that while the compound remains stable under standard laboratory conditions, it may degrade over extended periods or under specific environmental conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Dimethoxybenzene | Contains only methoxy groups | Simpler structure without nitro group |
| 1,2-Dimethoxy-4-(2-nitroethyl)benzene | Different substitution pattern | Positional isomer with distinct properties |
| 1,2-Dimethoxy-4-nitrobenzene | Nitro group in a different position | Different reactivity due to position of nitro |
The uniqueness of this compound lies in its specific substitution pattern and functional groups. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for targeted applications in research and industry.
Q & A
Q. What are the established synthetic routes for 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene, and what are the critical reaction conditions?
The compound can be synthesized via nitrovinyl group introduction into a dimethoxybenzene scaffold. A key method involves alkylation or condensation reactions under basic conditions. For example, methylation using dimethyl sulfate ((CH₃)₂SO₄) in alkaline media effectively introduces methoxy groups, as demonstrated in the synthesis of structurally similar compounds . The (E)-configuration of the nitroethenyl group is typically preserved by controlling steric and electronic factors during nitration or condensation steps. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical to avoid isomerization or side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy :
- ¹H-NMR : Two distinct singlets for methoxy groups (δ ~3.76–3.79 ppm) and characteristic coupling for the (E)-nitroethenyl group (e.g., δ ~7.2–8.0 ppm for aromatic protons adjacent to the nitro group) .
- ¹³C-NMR : Methoxy carbons appear at δ ~55–56 ppm, while nitroethenyl carbons resonate at δ ~120–140 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 223.0796 (calculated for C₁₀H₁₁NO₄) .
- IR Spectroscopy : Strong absorption bands for nitro groups (~1520 cm⁻¹, asymmetric stretching) and aromatic C–H (~3050 cm⁻¹) .
Q. How is the purity of this compound validated in synthetic workflows?
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates. Melting point analysis (if crystalline) and elemental analysis (C, H, N) further validate purity. Discrepancies in NMR integration ratios or unexpected peaks in MS/MS fragmentation indicate impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of the nitroethenyl group?
Single-crystal X-ray diffraction using programs like SHELXL provides unambiguous confirmation of the (E)-configuration. Key parameters include:
Q. What experimental and computational approaches address discrepancies in reported NMR chemical shifts?
Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), concentration, or dynamic processes. Strategies include:
Q. What are the mechanistic insights into the nitroethenyl group’s reactivity in electrophilic or nucleophilic reactions?
The nitro group acts as a strong electron-withdrawing group, activating the ethenyl moiety for Michael additions or cycloadditions. For example:
- Nucleophilic Attack : Amines or thiols attack the β-position of the nitroethenyl group, forming substituted adducts.
- Electrophilic Aromatic Substitution : The dimethoxybenzene ring undergoes nitration or halogenation at specific positions dictated by directing effects .
Kinetic studies (e.g., UV-Vis monitoring) and Hammett plots elucidate substituent effects on reactivity .
Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?
The conjugated nitroethenyl and dimethoxy groups create a π→π* transition with a λₘₐₐ ~320–350 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹). Solvatochromic shifts in polar solvents (e.g., methanol) indicate intramolecular charge transfer (ICT) character. TD-DFT calculations align with experimental spectra, identifying contributions from HOMO→LUMO transitions .
Data Contradictions and Resolution
Q. How should researchers address conflicting reports on the compound’s solubility and stability?
- Solubility : Discrepancies arise from crystallinity vs. amorphous forms. Use Hansen solubility parameters (δD, δP, δH) to screen solvents. For example, high solubility in dichloromethane (δ ~20 MPa¹/²) vs. low solubility in hexane .
- Stability : Nitroethenyl compounds degrade under prolonged UV exposure or acidic conditions. Stability studies (TGA/DSC) recommend storage in amber vials at −20°C .
Q. Why do mass spectrometry datasets sometimes show unexpected adducts or fragment ions?
- Adducts : Sodium ([M+Na]⁺) or potassium adducts dominate in ESI-MS unless ion suppression agents (e.g., formic acid) are added .
- Fragmentation : Collision-induced dissociation (CID) cleaves the nitroethenyl group, yielding [M−NO₂]⁺ or radical ions. MS/MS libraries and isotopic labeling aid in peak assignment .
Theoretical and Applied Research
Q. What role does this compound play in materials science or medicinal chemistry?
- Materials : The nitroethenyl group enables photo-crosslinking in polymer networks or serves as a precursor for conductive organic frameworks .
- Medicinal Chemistry : Nitrovinyl derivatives exhibit antimicrobial or antiparasitic activity. Structure-activity relationship (SAR) studies guide lead optimization via substituent variation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
